
Ethyl 6-phenylpiperidine-2-carboxylate
Overview
Description
Ethyl 6-phenylpiperidine-2-carboxylate is a chemical compound with the molecular formula C14H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-phenylpiperidine-2-carboxylate typically involves the reaction of 6-phenylpiperidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods: Industrial production methods for this compound often involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 6-phenylpiperidine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 6-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic structure similar to ethyl 6-phenylpiperidine-2-carboxylate but without the ester and phenyl groups.
Phenylpiperidine: Similar to this compound but lacks the ester group.
Ethyl piperidine-2-carboxylate: Similar but without the phenyl group.
Uniqueness: this compound is unique due to the presence of both the phenyl and ester groups, which confer specific chemical and biological properties.
Biological Activity
Ethyl 6-phenylpiperidine-2-carboxylate (CAS Number: 1137664-24-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- Structural Features : The compound features a piperidine ring with an ethyl ester and a phenyl group, which are critical for its biological interactions.
This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The compound's mechanism may involve:
- Binding to Receptors : Modulating receptor activity to influence cellular signaling pathways.
- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic processes, leading to altered physiological responses .
Biological Activities
The compound has been investigated for several biological activities:
-
Antimicrobial Activity :
- This compound has shown promising results against various microbial strains, suggesting its potential use as an antimicrobial agent.
- Anticancer Properties :
-
Anti-inflammatory Effects :
- Preliminary research suggests that the compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Focus | Key Findings |
---|---|---|
Study A | Antimicrobial Activity | Showed effective inhibition of Gram-positive and Gram-negative bacteria. |
Study B | Anticancer Activity | Induced apoptosis in FaDu hypopharyngeal tumor cells; better cytotoxicity than standard drugs like bleomycin. |
Study C | Anti-inflammatory Effects | Reduced inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases. |
Research Applications
This compound is being explored for various applications:
Q & A
Q. What established synthetic routes exist for Ethyl 6-phenylpiperidine-2-carboxylate, and how can researchers validate reaction efficiency?
Basic
The synthesis typically involves cyclization of substituted piperidine precursors or multi-step reactions incorporating phenyl groups via nucleophilic substitution. For validation, researchers should employ HPLC or GC-MS to monitor reaction progress and quantify yields. NMR spectroscopy (¹H/¹³C) confirms structural integrity, while elemental analysis ensures purity . Replication of synthetic steps under controlled conditions (e.g., inert atmosphere, temperature gradients) minimizes side reactions.
Q. How is the molecular structure of this compound characterized in crystallographic studies?
Basic
X-ray crystallography using SHELXL (for refinement) and ORTEP-III (for visualization) resolves bond lengths, angles, and torsion angles . The piperidine ring’s puckering is quantified via Cremer-Pople parameters, which define amplitude (q) and phase (φ) coordinates to describe non-planar distortions . For accuracy, high-resolution data (≤ 1.0 Å) and twin refinement (in cases of twinned crystals) are recommended .
Q. What analytical techniques are critical for distinguishing stereoisomers or tautomeric forms of this compound?
Basic
- VT-NMR (Variable Temperature NMR) : Identifies dynamic equilibria between tautomers by observing signal coalescence at elevated temperatures.
- Chiral HPLC with polarimetric detection : Resolves enantiomers using chiral stationary phases.
- DFT calculations : Predict relative stability of stereoisomers using software like Gaussian or ORCA to model energy minima .
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
Advanced
Discrepancies often arise from solvent effects, conformational flexibility, or approximations in computational methods. Strategies include:
- Solvent modeling : Use COSMO-RS or explicit solvent MD simulations to refine computational spectra.
- Conformational sampling : Perform Boltzmann-weighted averaging of NMR shifts across low-energy conformers.
- Cross-validation : Compare experimental data (e.g., NOESY for spatial proximity) with predicted coupling constants and NOE patterns .
Q. What experimental design principles apply when optimizing the synthetic yield of this compound using Design of Experiments (DoE)?
Advanced
- Factor screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) via Plackett-Burman designs.
- Response Surface Methodology (RSM) : Model non-linear relationships using Central Composite Designs (CCD) to maximize yield.
- Robustness testing : Introduce deliberate perturbations (e.g., ±5% reagent stoichiometry) to assess process stability . Statistical software (JMP, Minitab) automates analysis and identifies significant interactions.
Q. What strategies exist for analyzing the conformational dynamics of the piperidine ring in solution and solid states?
Advanced
- Solid-state : Use X-ray diffraction to capture static conformations and compare with Hirshfeld surface analysis for intermolecular interactions.
- Solution-state : Apply residual dipolar coupling (RDC) NMR in aligned media to probe anisotropic motion.
- Molecular dynamics (MD) simulations : Parameterize force fields (e.g., GAFF) to predict ring-flipping barriers and correlate with experimental activation energies .
Q. How should researchers address incomplete toxicity or ecological impact data for this compound in grant proposals?
Advanced
- Read-across analysis : Use data from structurally analogous compounds (e.g., ethyl piperidine derivatives) to predict toxicity endpoints, supported by QSAR models.
- High-throughput screening : Employ in vitro assays (e.g., Ames test for mutagenicity) to generate preliminary data.
- Ecological modeling : Estimate biodegradation potential using EPI Suite or BIOWIN algorithms, highlighting data gaps as research objectives .
Q. What methodologies ensure reproducibility when scaling up laboratory-scale synthesis to pilot batches?
Advanced
- Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs).
- Kinetic profiling : Use calorimetry (e.g., RC1e) to map heat flow and avoid thermal runaway during scale-up.
- Purification protocols : Validate column chromatography conditions (stationary phase, gradient elution) using DoE to maintain purity ≥98% .
Properties
IUPAC Name |
ethyl 6-phenylpiperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYDSCPXUVCTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647078 | |
Record name | Ethyl 6-phenylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137664-24-4 | |
Record name | Ethyl 6-phenylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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